molecular formula C12H18S B8077663 Isopropyl mesityl sulfide

Isopropyl mesityl sulfide

Cat. No.: B8077663
M. Wt: 194.34 g/mol
InChI Key: WKGPXXWKUCASKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl mesityl sulfide is an organic compound with the molecular formula C12H18S. It is characterized by the presence of an isopropyl group and a mesityl group attached to a sulfur atom. This compound is part of the sulfide family, which are sulfur analogs of ethers. Sulfides are known for their distinctive chemical properties and reactivity, making them valuable in various chemical processes and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl mesityl sulfide can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Isopropyl mesityl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism by which isopropyl mesityl sulfide exerts its effects involves its ability to participate in various chemical reactions. The sulfur atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial in its role in organic synthesis and potential biological activities. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical reactions or biological systems .

Comparison with Similar Compounds

Uniqueness: Isopropyl mesityl sulfide is unique due to the combination of the isopropyl and mesityl groups attached to the sulfur atom. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

1,3,5-trimethyl-2-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGPXXWKUCASKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl mesityl sulfide
Reactant of Route 2
Reactant of Route 2
Isopropyl mesityl sulfide
Reactant of Route 3
Reactant of Route 3
Isopropyl mesityl sulfide
Reactant of Route 4
Reactant of Route 4
Isopropyl mesityl sulfide
Reactant of Route 5
Reactant of Route 5
Isopropyl mesityl sulfide
Reactant of Route 6
Reactant of Route 6
Isopropyl mesityl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.